2-Bromo-4-(2-chlorophenyl)-1-butene
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Description
2-Bromo-4-(2-chlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10BrCl and its molecular weight is 245.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, such as the synthesis and crystal structures of derivatives, highlights the importance of molecular structure in determining chemical properties and reactivity. For example, the study by Lastovickova et al. (2018) on bis(4-chlorophenyl) and bis(4-bromophenyl) derivatives emphasizes the role of molecular configuration in intermolecular interactions, which are crucial for understanding the chemical behavior of "2-Bromo-4-(2-chlorophenyl)-1-butene" derivatives (Lastovickova, La Scala, & Sausa, 2018).
Photochemical Reactivity
The photochemistry of related chlorophenol compounds, as explored by Protti et al. (2004), provides insight into the potential reactivity under light exposure, offering pathways to novel photochemical reactions and products. Such studies contribute to understanding how "this compound" might react under similar conditions, highlighting its application in synthesizing arylated products through photoinduced reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Thermal Chemistry and Isomerization
Investigating the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces, including studies on isomerization mechanisms by Lee and Zaera (2005), is relevant for understanding the thermal stability and reactivity of "this compound." These insights are crucial for applications in catalysis and material science, where thermal processes are involved (Lee & Zaera, 2005).
Electronic and Optical Properties
The study by Nazeer et al. (2020) on the selective arylation of similar compounds and their electronic and non-linear optical (NLO) properties via DFT studies opens up avenues for using "this compound" in developing materials with specific electronic and optical characteristics. Such properties are essential for applications in optoelectronics and photonics (Nazeer et al., 2020).
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNVIQQHNBSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641108 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-02-4 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.